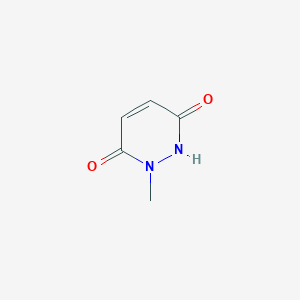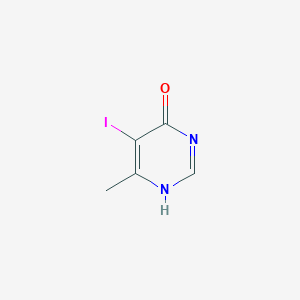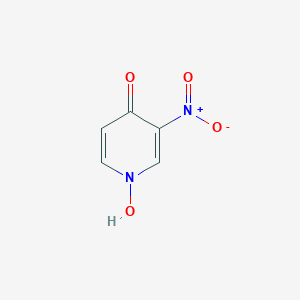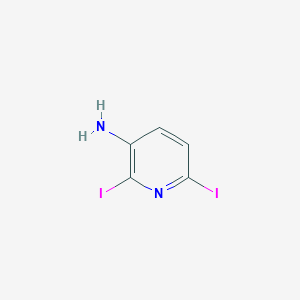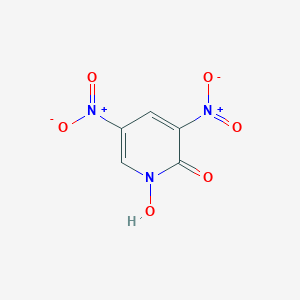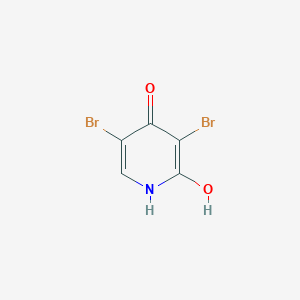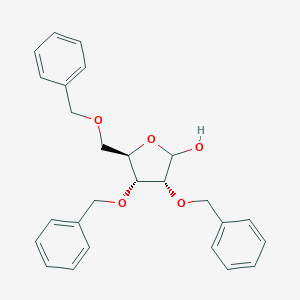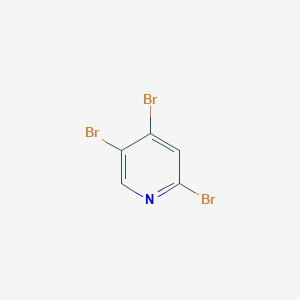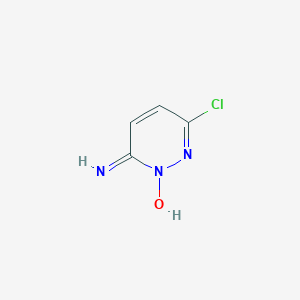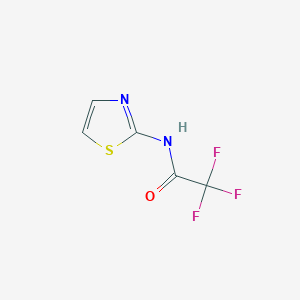
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide
説明
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide, also known as TFAA, is a chemical compound that has been widely used in scientific research. TFAA is a versatile reagent that can be used in various organic reactions, and it has been found to have several unique properties that make it an ideal choice for certain applications.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide involves the activation of the carbonyl group by the trifluoroacetyl moiety. This activation enhances the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles. The thiazole moiety of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide can also act as a nucleophile, leading to the formation of thiazolylacetamide derivatives.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been found to inhibit the growth of several cancer cell lines, possibly through the induction of apoptosis. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide is also relatively inexpensive and readily available from commercial sources. However, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has some limitations as well. It can be toxic and corrosive, and it should be handled with care. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide may not be suitable for certain reactions or applications due to its unique properties.
将来の方向性
There are several future directions for research on 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new synthetic methods for 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its potential therapeutic applications. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide could also be used as a starting material for the synthesis of novel biologically active compounds. Finally, the toxicity and environmental impact of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide should be studied in more detail to ensure its safe use in scientific research.
科学的研究の応用
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its unique properties. It can be used as a reagent in various organic reactions, such as acylation, amidation, and esterification. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been used as a derivatizing agent for the analysis of amino acids, peptides, and other biomolecules. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
特性
CAS番号 |
360-31-6 |
|---|---|
製品名 |
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide |
分子式 |
C5H3F3N2OS |
分子量 |
196.15 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11) |
InChIキー |
WLPJORSRYZSOSK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(F)(F)F |
正規SMILES |
C1=CSC(=N1)NC(=O)C(F)(F)F |
その他のCAS番号 |
360-31-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


